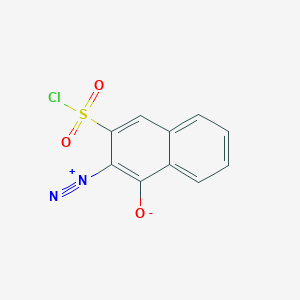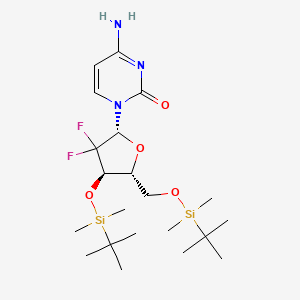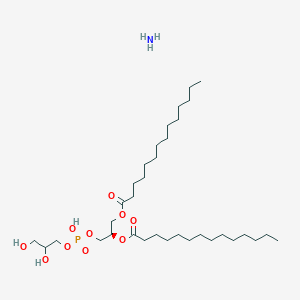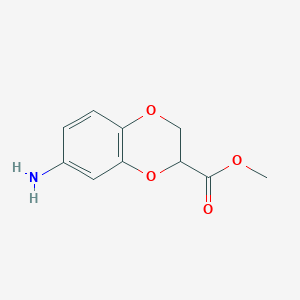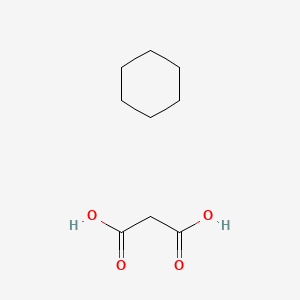
Alkali Blue 6B (C.I. 42750)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 119 involves the reaction of 4,4’-bis(dimethylamino)benzophenone with sodium sulfite and sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the dye .
Industrial Production Methods
Industrial production of Acid Blue 119 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain a powder form .
化学反应分析
Types of Reactions
Acid Blue 119 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert Acid Blue 119 into its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of Acid Blue 119.
Reduction: Leuco form of Acid Blue 119.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Acid Blue 119 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
作用机制
The mechanism of action of Acid Blue 119 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and other biomolecules, altering their structure and function. This binding can affect various cellular pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the dye is used .
相似化合物的比较
Similar Compounds
Acid Blue 110: Another dye in the Acid Dye class with similar properties and applications.
Methylene Blue: A dye with a different chemical structure but similar uses in staining and diagnostic assays.
Alkali Blue 6B: Often used interchangeably with Acid Blue 119 due to their similar chemical composition.
Uniqueness
Acid Blue 119 is unique in its high affinity for protein fibers and its ability to produce vibrant colors. Its stability under various conditions and compatibility with different materials make it a preferred choice in many applications .
属性
分子式 |
C74H59N6NaO7S2 |
|---|---|
分子量 |
1231.4 g/mol |
IUPAC 名称 |
sodium;4-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid;4-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C37H31N3O4S.C37H29N3O3S.Na/c41-37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30,28-13-19-33(20-14-28)39-31-9-5-2-6-10-31)29-15-21-34(22-16-29)40-35-23-25-36(26-24-35)45(42,43)44;41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31;/h1-26,38-41H,(H,42,43,44);1-26,38,40H,(H,41,42,43);/q;;+1/p-1 |
InChI 键 |
VCBPQHJLAOISHL-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O.C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





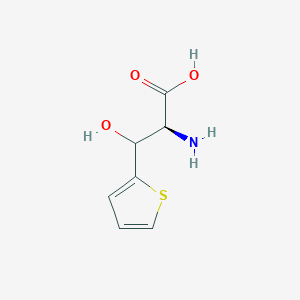
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)

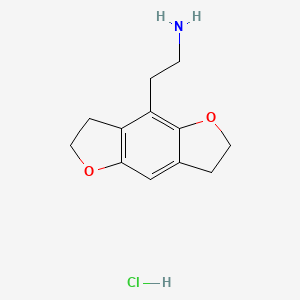
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
